![molecular formula C23H34O2S B14212064 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene CAS No. 827346-74-7](/img/structure/B14212064.png)
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is a compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene typically involves multiple steps. One common method starts with the preparation of 3-hexylthiophene, which is then subjected to further functionalization. The key steps include:
Bromination: 3-Hexylthiophene is brominated to form 2,5-dibromo-3-hexylthiophene.
Grignard Reaction: The dibromo compound undergoes a Grignard reaction with a suitable Grignard reagent to introduce the hexyl group.
Coupling Reaction: The final step involves coupling the intermediate with 4-methoxyphenol in the presence of a base to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Applications De Recherche Scientifique
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of conductive polymers and materials for electronic devices .
Mécanisme D'action
The mechanism of action of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The presence of the methoxyphenoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[3-hexyl-4-(6-bromohexyl)thiophene]: A similar compound with a bromohexyl group instead of the methoxyphenoxyhexyl group.
3-Hexyl-4-methoxythiophene: A simpler compound with only a methoxy group attached to the thiophene ring.
Uniqueness
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is unique due to the presence of both hexyl and methoxyphenoxyhexyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its solubility, stability, and interaction with various molecular targets, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
827346-74-7 |
|---|---|
Formule moléculaire |
C23H34O2S |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
3-hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene |
InChI |
InChI=1S/C23H34O2S/c1-3-4-5-8-11-20-18-26-19-21(20)12-9-6-7-10-17-25-23-15-13-22(24-2)14-16-23/h13-16,18-19H,3-12,17H2,1-2H3 |
Clé InChI |
UNACXHWUVYWSIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CSC=C1CCCCCCOC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


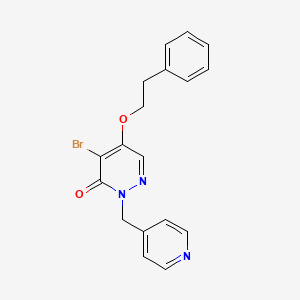
![6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B14211985.png)
![Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-](/img/structure/B14211989.png)
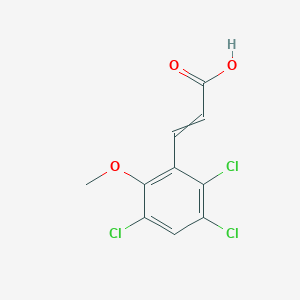

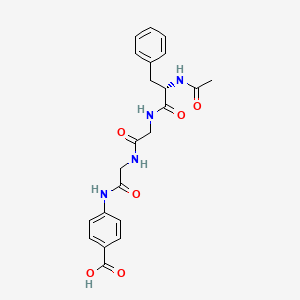
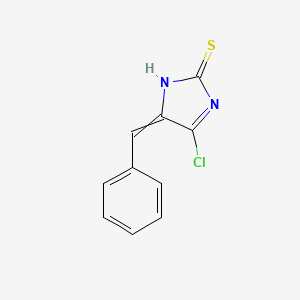
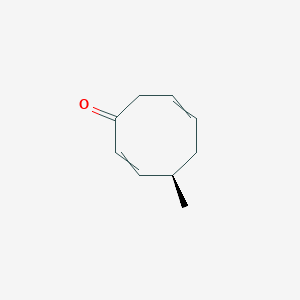
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)


![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
